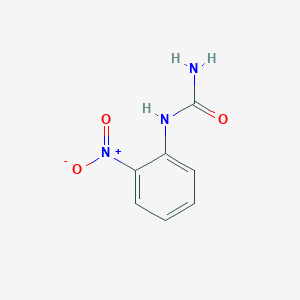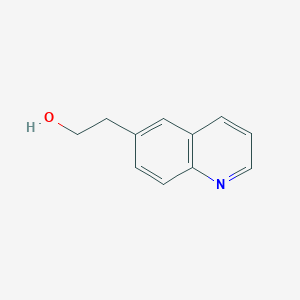
2,6-Dibromo-4-(hydroxymethyl)phenol
概要
説明
2,6-Dibromo-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C₇H₆Br₂O₂. It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions, a hydroxymethyl group at the 4 position, and a hydroxyl group on the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(hydroxymethyl)phenol typically involves the bromination of 4-(hydroxymethyl)phenol. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace bromine atoms with methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2,6-Dibromo-4-carboxyphenol.
Reduction: 4-(Hydroxymethyl)phenol.
Substitution: 2,6-Dimethoxy-4-(hydroxymethyl)phenol.
科学的研究の応用
2,6-Dibromo-4-(hydroxymethyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Employed as a preservative in various products, including cosmetics and personal care items, due to its antimicrobial properties.
作用機序
The antimicrobial activity of 2,6-Dibromo-4-(hydroxymethyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The bromine atoms enhance the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of microbial membranes, leading to increased permeability and cell lysis. Additionally, the hydroxymethyl and hydroxyl groups may interact with microbial enzymes, inhibiting their activity and further contributing to the compound’s antimicrobial effects.
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.
2,4-Dibromophenol: Lacks the hydroxymethyl group and has bromine atoms at the 2 and 4 positions.
2,6-Dibromo-4-nitrophenol: Contains a nitro group instead of a hydroxymethyl group.
Uniqueness
2,6-Dibromo-4-(hydroxymethyl)phenol is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its antimicrobial properties and makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2,6-dibromo-4-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJKSRWAJLJIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547148 | |
| Record name | 2,6-Dibromo-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2316-62-3 | |
| Record name | 2,6-Dibromo-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;triphenylsulfanium](/img/structure/B3049954.png)








![5H-Pyridazino[4,5-b]indol-4-ol](/img/structure/B3049969.png)


![2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3049972.png)
![(S)-4-[4-(Benzyloxy)benzyl]oxazolidine-2,5-dione](/img/structure/B3049975.png)
